molecular formula C14H10F2O2 B6292118 5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid, 95% CAS No. 139911-15-2

5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid, 95%

Cat. No. B6292118
CAS RN: 139911-15-2
M. Wt: 248.22 g/mol
InChI Key: GDIFGCRSJBDWFC-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid, 95% (also known as 5-Fluoro-2-benzoic acid) is a small molecule organic compound with a unique structure that has a wide range of applications in scientific research. This compound is often used as a starting material in organic synthesis, as well as a reagent in various laboratory experiments. It has been studied extensively in the areas of medicinal chemistry, biochemistry, and pharmacology, and has been found to have a number of potential therapeutic applications. The aim of

Mechanism of Action

The exact mechanism of action of 5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of other compounds. Specifically, it is thought to inhibit the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs and other compounds. This inhibition of the enzyme can lead to changes in the concentrations of drugs and other compounds in the body, potentially leading to therapeutic effects.
Biochemical and Physiological Effects
5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme cytochrome P450 2C9, which can lead to changes in the concentrations of drugs and other compounds in the body. Additionally, it has been found to have anti-inflammatory and anti-cancer effects, as well as potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The use of 5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. Firstly, it is a relatively inexpensive and widely available compound. Secondly, it is easy to use and can be stored for long periods of time without degrading. Finally, it is non-toxic and does not pose any significant safety hazards. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to obtain the desired product in high yields, and it can be difficult to purify the product. Additionally, the product can be unstable, and can react with other compounds in the presence of light or heat.

Future Directions

There are a number of potential future directions for 5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid, 95%. Firstly, further research is needed to understand its mechanism of action and the biochemical and physiological effects it has on the body. Additionally, further research is needed to identify potential therapeutic applications for the compound, including in the treatment of cancer and inflammation. Finally, research is needed to improve the synthesis method and increase the yields of the product.

Synthesis Methods

5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid, 95% can be synthesized using a variety of methods. The most common method is the reaction of 4-fluoro-3-methylphenol with bromoacetic acid in the presence of a catalyst such as sodium hydroxide. This reaction yields 5-Fluoro-2-benzoic acid as the main product, with other minor products such as 4-fluoro-3-methylphenol and bromoacetic acid. Other methods include the reaction of 4-fluoro-3-methylphenol with sodium bromide in the presence of sodium hydroxide, and the reaction of 4-fluoro-3-methylphenol with bromoacetic acid in the presence of a Lewis acid catalyst.

Scientific Research Applications

5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid, 95% has been widely used in scientific research due to its unique properties. It has been found to have a range of potential therapeutic applications, such as in the treatment of cancer and inflammation. It has also been used as a starting material in organic synthesis, as well as a reagent in various laboratory experiments. Additionally, it has been studied extensively in the areas of medicinal chemistry, biochemistry, and pharmacology.

properties

IUPAC Name

5-fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-6-9(2-5-13(8)16)11-4-3-10(15)7-12(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIFGCRSJBDWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567331
Record name 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139911-15-2
Record name 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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